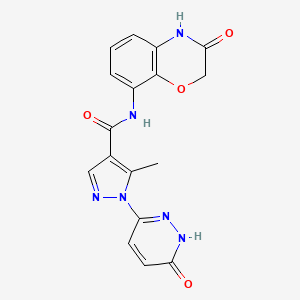![molecular formula C17H18F2N4O2 B7438359 1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B7438359.png)
1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine carboxamides. It has been extensively studied for its potential use in scientific research applications due to its unique properties.
作用机制
The mechanism of action of 1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. By inhibiting these enzymes, it may help to increase the levels of various neurotransmitters in the brain, including acetylcholine, dopamine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine, dopamine, and serotonin in the brain, which may help to improve cognitive function, mood, and memory. It has also been shown to have antioxidant and anti-inflammatory properties, which may help to protect against various diseases, including Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using 1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide in lab experiments is its potential as a potent inhibitor of various enzymes. This makes it a valuable tool for studying the role of these enzymes in various diseases and for developing new treatments. However, one of the main limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on 1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide. Some of these include:
1. Further studies on its mechanism of action and potential use in the treatment of various diseases.
2. Development of new derivatives of this compound with improved potency and selectivity.
3. Studies on its potential toxicity and safety profile.
4. Development of new methods for synthesizing this compound.
5. Studies on its potential use in combination with other drugs for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising compound with potential use in scientific research applications. Its unique properties make it a valuable tool for studying the role of various enzymes in disease and for developing new treatments. However, further research is needed to fully understand its mechanism of action, potential toxicity, and safety profile.
合成方法
The synthesis of 1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide involves a multi-step process that starts with the reaction of 2,3-difluoroaniline and ethyl acetoacetate to form the intermediate 5-(2,3-difluorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with piperidine and acetic anhydride to form the final product, this compound.
科学研究应用
1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide has been extensively studied for its potential use in scientific research applications. It has shown promise as a potential inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. It has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
1-acetyl-N-[5-(2,3-difluorophenyl)-1H-pyrazol-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N4O2/c1-10(24)23-7-5-11(6-8-23)17(25)20-15-9-14(21-22-15)12-3-2-4-13(18)16(12)19/h2-4,9,11H,5-8H2,1H3,(H2,20,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRRQXZTIAKXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=NNC(=C2)C3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-hydroxy-N-methyl-N-[(2-propan-2-ylpyrimidin-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B7438280.png)
![1-[4-[[benzyl(methyl)amino]methyl]piperidin-1-yl]-2-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-one](/img/structure/B7438295.png)

![2-amino-4-[[[1-(5-bromo-4-methylpyridin-2-yl)pyrrolidin-3-yl]-methylamino]methyl]-1H-pyrimidin-6-one](/img/structure/B7438326.png)

![3-(1H-pyrazol-5-yl)-N-[1-(pyridin-4-ylmethyl)pyrazol-3-yl]piperidine-1-carboxamide](/img/structure/B7438343.png)
![[3-[2,3-dihydro-1H-inden-2-yl-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)methyl]amino]phenyl]methanol](/img/structure/B7438351.png)
![N-(6-chloropyridin-3-yl)spiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-2-carboxamide](/img/structure/B7438367.png)
![1-(1,1a,6,6a-Tetrahydrocyclopropa[a]inden-1-yl)-3-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)urea](/img/structure/B7438368.png)
![N-[1H-imidazol-2-yl(pyridin-3-yl)methyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethanamine](/img/structure/B7438373.png)
![4-amino-2,5-dimethyl-N-(3,3,3-trifluoro-2-methylpropyl)thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7438380.png)
![1-[3-[(1-Methylimidazol-2-yl)methyl]piperidin-1-yl]-2-(1-phenylpyrazol-4-yl)ethanone](/img/structure/B7438381.png)
![1-cyclohexyl-N-[[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl]-1-(1H-1,2,4-triazol-5-yl)methanamine](/img/structure/B7438385.png)
![4-bromo-5-cyclopropyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)-1H-pyrazole-3-carboxamide](/img/structure/B7438389.png)